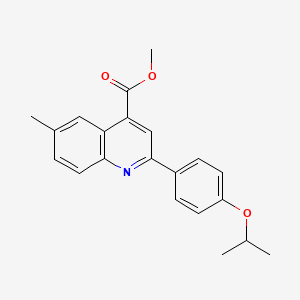![molecular formula C15H13ClINOS B6077015 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. CI-994 belongs to the class of histone deacetylase inhibitors (HDACi), which are compounds that can modulate gene expression by inhibiting the activity of HDAC enzymes.
Mechanism of Action
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDAC inhibitors like 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can modulate gene expression by increasing histone acetylation levels. In addition to histones, HDAC enzymes also target non-histone proteins, including transcription factors and signaling molecules, and HDAC inhibitors can also affect their activity.
Biochemical and physiological effects:
In addition to its effects on gene expression, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to affect various biochemical and physiological processes. For example, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response. 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can also affect the levels of various signaling molecules, including cytokines and growth factors, which can further modulate its biological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide is its relatively low toxicity compared to other HDAC inhibitors. 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide is its poor solubility in water, which can limit its bioavailability and efficacy. This issue can be addressed by formulating 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide as a prodrug or using alternative delivery methods, such as nanoparticles or liposomes.
Future Directions
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide. First, more studies are needed to elucidate the molecular mechanisms underlying its biological effects. Second, clinical trials are needed to evaluate the safety and efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide in humans. Third, the potential applications of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide in other diseases, such as autoimmune disorders and infectious diseases, should be explored. Fourth, the development of new formulations or delivery methods for 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide could enhance its bioavailability and efficacy. Finally, the identification of biomarkers that can predict the response to 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide could improve patient selection and treatment outcomes.
Synthesis Methods
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can be synthesized by reacting 2-chlorobenzyl mercaptan with 4-iodoaniline in the presence of sodium hydride and acetic acid to form 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide. The reaction is typically carried out under reflux conditions, and the product is purified by column chromatography.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth in animal models. In neurodegenerative disorders, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-14-4-2-1-3-11(14)9-20-10-15(19)18-13-7-5-12(17)6-8-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASFRPEEBLREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)

![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)

![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)